molecular formula C11H22N2O2 B1292688 tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate CAS No. 951163-61-4

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Cat. No. B1292688
CAS RN: 951163-61-4
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-IUCAKERBSA-N
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Description

The compound tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general class of compounds to which this compound belongs. These compounds are often intermediates in the synthesis of biologically active molecules or used in asymmetric synthesis of amines 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, N-tert-butanesulfinyl imines are synthesized from tert-butanesulfinamide and aldehydes or ketones, which are then used for the asymmetric synthesis of amines . The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as various reactions like esterification, reduction, and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provided do not directly discuss the molecular structure of this compound, but they do mention the importance of stereochemistry in the synthesis of chiral compounds 10. The molecular structure can be analyzed using techniques such as NMR spectroscopy, which is used to assign signals and understand the reactivity of certain functional groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl group in these compounds can activate imines for the addition of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The reactivity of these compounds is influenced by the presence of substituents and protecting groups, which can be strategically used to direct the course of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of a sulfonyl group can lead to strong interactions with other parts of the molecule, as seen in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The solubility, boiling point, melting point, and stability of these compounds can vary depending on the substituents attached to the carbamate nitrogen and the tert-butyl group. These properties are crucial for the purification and handling of these compounds during synthesis and application in organic chemistry .

Safety and Hazards

The safety information for “tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647207
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951163-61-4
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951163-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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